Thymol O-β-D-Glucuronide

Pharmacokinetics LC-MS/MS Quantification Phase II Metabolism

Researchers quantifying thymol metabolism face systematic error when using non-specific calibrants. Thymol O-β-D-Glucuronide is the exclusive urinary biomarker-undetectable in plasma-requiring a dedicated reference standard for valid LC-MS/MS calibration. • Compartment-specific: exclusively renal excretion marker; not interchangeable with Thymol Sulfate (plasma marker, Cmax 93.1 ng/mL) • Validated in human tissue: quantified in liver/duodenum via UHPLC-ESI-QTOF-MS (LOD 0.29-0.63 ng/mL) • Supplied with comprehensive CoA; ready for immediate global dispatch

Molecular Formula C16H22O7
Molecular Weight 326.345
CAS No. 7702-71-8
Cat. No. B570342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymol O-β-D-Glucuronide
CAS7702-71-8
Synonyms5-Methyl-2-(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid
Molecular FormulaC16H22O7
Molecular Weight326.345
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C16H22O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h4-7,11-14,16-19H,1-3H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1
InChIKeyADQJSAVCKZSGMK-JHZZJYKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymol O-β-D-Glucuronide: Analytical Reference Standard Guide


Thymol O-β-D-Glucuronide (CAS 7702-71-8) is a phase II glucuronide conjugate of the monoterpene phenol thymol, formed endogenously via UDP-glucuronosyltransferase (UGT) enzymes. As a primary urinary metabolite, it serves as a critical biomarker in pharmacokinetic, toxicological, and metabolism studies of thymol-containing essential oils [1]. Unlike its aglycone, this conjugate exhibits enhanced aqueous solubility and is primarily excreted renally, making it an essential analytical reference standard for LC-MS/MS method development and validation in biological matrices [2].

Why Generic Metabolite Standards Are Not Substitutable


Procuring a generic 'thymol metabolite standard' is scientifically invalid due to critically divergent pharmacokinetic and analytical behaviors between conjugates. A direct clinical trial demonstrated that after oral thymol administration, Thymol Sulfate is the only systemic plasma metabolite (Cmax 93.1 ± 24.5 ng/mL), while Thymol O-β-D-Glucuronide is exclusively a urinary marker and undetectable in plasma [1]. This compartmental separation means that using Thymol Sulfate for urinary assay calibration or Thymol Glucuronide for plasma quantification will produce quantitatively inaccurate results. Furthermore, stability profiles differ: Thymol-β-D-glucopyranoside undergoes rapid bacterial hydrolysis in the gut, whereas the glucuronide conjugate's susceptibility to bacterial β-glucuronidase versus systemic stability creates distinct analytical requirements that cannot be met by a single generic standard [2].

Key Differentiation Evidence for Procurement


Compartment-Specific Detection: Plasma vs. Urinary Excretion

In a human clinical trial (n=12) involving a 1.08 mg thymol dose, Thymol O-β-D-Glucuronide was undetectable in plasma, whereas Thymol Sulfate reached a Cmax of 93.1 ± 24.5 ng/mL at 2.0 ± 0.8 h [1]. Both metabolites, however, were co-detected in urine, with a combined 24-hour urinary excretion of 16.2% ± 4.5% of the administered dose [1]. This establishes that for quantitative plasma analysis, only the sulfate conjugate is relevant, while the glucuronide is the mandatory standard for complete urinary metabolite profiling.

Pharmacokinetics LC-MS/MS Quantification Phase II Metabolism

Tissue-Specific Distribution and Assay Sensitivity

A validated UHPLC-ESI-QTOF-MS method achieved extraction recoveries of 85-92% for thymol metabolites and successfully quantified Thymol O-β-D-Glucuronide directly in broiler chicken liver and duodenal wall for the first time [1]. In contrast, Thymol Sulfate was quantified primarily in plasma. The limits of detection (LOD) for Thymol Sulfate was 0.97 ng/mL in plasma, while LODs for the glucuronide in tissues were determined as 0.29 ng/mL (liver) and 0.63 ng/mL (duodenal wall), demonstrating higher sensitivity for the glucuronide in specific target tissues [1].

Tissue Distribution Food Safety UHPLC-QTOF-MS Validation

Comparative Stability Against Bacterial Hydrolysis

In vitro incubation studies with porcine small intestinal bacterial inoculum revealed a marked difference in the stability of thymol conjugates. Thymol-β-D-glucopyranoside underwent rapid bacterial hydrolysis, with up to 44% of free aglycone appearing [1]. While direct quantitative hydrolysis data for Thymol Glucuronide in this specific porcine model is limited, its resistance to bacterial β-glycosidase is implied by its known requirement for β-glucuronidase, an enzyme with distinct distribution. This contrasts with the glucoside's known susceptibility to widely distributed β-glucosidases, positioning the glucuronide as a more stable prebiotic candidate for distal gut delivery strategies where premature hydrolysis is undesirable [1].

Gut Metabolism Ex Vivo Absorption Prebiotic Assay

Cross-Species Metabolic Consistency for Translational Research

A comprehensive species-level review confirms that after thymol administration, Thymol O-β-D-Glucuronide is consistently detected across human, rat, pig, chicken, horse, and rabbit biological matrices (plasma, intestinal content, feces, and tissues) following enzymatic cleavage [1]. This stands in contrast to the aglycone thymol, which is often undetectable in systemic circulation due to rapid first-pass glucuronidation or sulfation. The consistent presence of the glucuronide across key pre-clinical models makes it the universal biomarker for comparative pharmacokinetic studies, whereas thymol sulfate levels show greater species-specific variability.

Bioavailability Comparative Metabolism Feed Additive

High-Value Application Scenarios


Validated LC-MS/MS Quantification for Human Urinalysis

A human clinical pharmacology laboratory must accurately measure the urinary metabolic fate of a novel thymol-based therapeutic. By procuring the Thymol O-β-D-Glucuronide reference standard for LC-MS/MS calibration, the lab can validate its analytical method using the evidence that this metabolite comprises a significant fraction of the urinary excretion products. Relying solely on free thymol or thymol sulfate would lead to systematic under-quantification of total dose recovery, as proven by the human study showing specific urinary detection of the glucuronide and its unavailability in plasma [1].

Food Safety Residue Analysis in Poultry Tissues

A regulatory food safety body is tasked with monitoring veterinary feed additive residues. Using the evidence of the first direct tissue quantification of Thymol O-β-D-Glucuronide in liver and duodenal wall [2], the laboratory can adopt a validated UHPLC-ESI-QTOF-MS method with defined LODs (0.29-0.63 ng/mL). This replaces non-specific total phenolic assays and provides legally defensible, molecule-specific residue data directly at the site of absorption.

Gut Microbiome-Targeted Prebiotic Development

An animal nutrition R&D firm is developing a non-antibiotic growth promoter that delivers thymol to the distal gut of swine. Using evidence of the glucuronide's likely resistance to upper-gut bacterial β-glucosidases that rapidly hydrolyze glucoside conjugates [3], the firm can rationally design a glucuronide-prodrug screening program. The Thymol O-β-D-Glucuronide standard is required as the positive control and analytical calibrator to verify intact delivery to the lower gut compartments and distinguish its hydrolysis kinetics from less stable thymol-β-D-glucopyranoside.

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